molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)

Cat. No.: B12290966
M. Wt: 564.7 g/mol
InChI Key: JAOKSQLUELFTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) (hereafter referred to as Compound X) is a tri-substituted glycinamide derivative with a complex structure featuring:

  • A 4-hydroxyphenylethyl group, which may confer antioxidant or receptor-binding properties.
  • A 2-phenylethyl substituent, which could influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C34H36N4O4

Molecular Weight

564.7 g/mol

IUPAC Name

N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40)

InChI Key

JAOKSQLUELFTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxyphenylglycine

Procedure :

  • Substrate Preparation : DL-4-Hydroxyphenylglycine (10.02 g, 0.06 mol) is dissolved in ethanol (60 mL) and heated to 60°C.
  • Sulfonation : H₂SO₄ (6.12 g, 0.06 mol) in water (12 mL) is added dropwise. The mixture is stirred for 15 min at 60–65°C.
  • Crystallization : Cooled to 25°C, seeded with D-(-)-4-hydroxyphenylglycine sulfate (0.20 g). Crystals are filtered, washed with ethanol, and dried (yield: 2.63 g, 26.3%).
  • Hydrolysis : Crystals are neutralized with NaOH (1N) to pH 6, yielding enantiomerically pure D-(-)-4-hydroxyphenylglycine.

Key Data :

Parameter Value
Yield 26.3%
Specific Rotation (α)²⁰D -119.1° (1% HCl)

Synthesis of N-[1,1'-Biphenyl]-4-ylglycine

Suzuki-Miyaura Coupling

Procedure :

  • Substrate : 4-Bromophenylglycine methyl ester (1.0 eq) and phenylboronic acid (1.2 eq) are dissolved in DMF/H₂O (4:1).
  • Catalysis : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) are added. The mixture is heated at 80°C for 12 hr.
  • Workup : The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica chromatography (yield: 75–85%).

Key Data :

Parameter Value
Yield 82% (avg)
Purity (HPLC) >95%

Sequential Peptide Coupling

Solid-Phase Peptide Synthesis (SPPS)

Procedure :

  • Resin Loading : Fmoc-glycinamide is loaded onto Wang resin using DIC/HOBt.
  • Deprotection : Fmoc is removed with 20% piperidine/DMF.
  • Coupling 1 : Fmoc-N-[2-(4-hydroxyphenyl)ethyl]glycine (3 eq) is activated with HATU (3 eq) and DIEA (6 eq) in DMF (2 hr, RT).
  • Coupling 2 : Fmoc-N-[1,1'-biphenyl]-4-ylglycine (3 eq) is coupled similarly.
  • Alkylation : The terminal amine is treated with 2-phenylethyl bromide (2 eq) and DIPEA (4 eq) in DMF (12 hr).
  • Cleavage : TFA/H₂O/TIS (95:2.5:2.5) is used to cleave the peptide from the resin.

Key Data :

Parameter Value
Overall Yield 35–40%
Purity (HPLC) >90%
Epimerization <2% (by chiral HPLC)

Solution-Phase Alternative

Fragment Condensation

Procedure :

  • Segment 1 : N-[2-(4-hydroxyphenyl)ethyl]glycine is activated as a pentafluorophenyl ester (OPfp) using DCC (1.2 eq) in THF.
  • Coupling : Reacted with glycinamide (1.0 eq) in DMF (0°C to RT, 4 hr).
  • Segment 2 : The intermediate is coupled with N-[1,1'-biphenyl]-4-ylglycine using PyBOP (1.5 eq) and HOAt (1.5 eq).
  • Alkylation : As in SPPS.

Key Data :

Parameter Value
Yield 45–50%
Reaction Time 18–24 hr

Critical Analysis of Methodologies

Epimerization Control

  • Reagent Choice : HATU/DIEA reduces epimerization to <2% vs. 29.8% with EDC/HOAt.
  • Temperature : Coupling at 0°C minimizes racemization vs. RT.

Yield Optimization

  • Solvent Systems : DMF enhances solubility of biphenyl intermediates vs. THF.
  • Catalysis : Pd(PPh₃)₄ in Suzuki coupling achieves >80% conversion.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism by which Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues with 4-Hydroxyphenyl Moieties

Compounds from (e.g., 12a–12c) share the 4-hydroxyphenyl group but differ in their acyl chains and substitution patterns. Key distinctions include:

Property Compound X 12a () 12b ()
Core Structure Tri-substituted glycinamide Di-substituted glycinamide Di-substituted glycinamide
Key Substituents Biphenyl-4-yl, phenylethyl 2-Methylpentyloxy, phenylacetamide 2-Methylpentyloxy, phenylpropanamide
Synthetic Yield Not reported 51% 51%
Functional Groups Hydroxyphenyl, biphenyl Hydroxyphenyl, alkyloxy Hydroxyphenyl, alkyloxy

Antiepileptic Glycinamide Derivatives

highlights Z-glycinamide and N-Z,N'-benzyl glycinamide as antiepileptic agents with superior brain penetration compared to glycine. Key comparisons:

Property Compound X Z-Glycinamide () N-Z,N'-Benzyl Glycinamide
Bioactivity Not tested Antiepileptic (animal models) Antiepileptic (animal models)
Brain Disposition Unknown High High
Key Substituents Biphenyl, phenylethyl Benzyl, Z-group Double benzyl, Z-group
Pharmacokinetics Uncharacterized Favorable (dog models) Favorable (dog models)

Sulfonamide-Containing Analogues

Compounds like N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide () and N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide () feature sulfonyl groups, which are absent in Compound X.

Property Compound X Compound Compound
Sulfonyl Group No Yes Yes
Molecular Weight ~600–650 (estimated) 388.84 g/mol 483.56 g/mol
Polarity Moderate (hydroxyl group) High (sulfonyl, methoxy) High (sulfonyl, acetamido)

Sulfonyl groups in these analogues increase polarity and may enhance binding to enzymes like cyclooxygenase or sulfotransferases. Compound X’s lack of this group limits direct comparison but suggests divergent therapeutic targets .

Bolaamphiphile Glycinamide Derivatives

describes bolaamphiphiles with glycinamide termini (e.g., C22/C32 chains and sugar moieties). These compounds form lipid bilayer-compatible structures, unlike Compound X:

Property Compound X C22 Bolaamphiphile ()
Amphiphilicity Low High (U-shaped conformation)
Application Undetermined Drug delivery, membrane studies
Hydrophobic Core Biphenyl, phenylethyl Long alkyl chain

Compound X’s rigid aromatic groups preclude the U-shape required for bilayer integration, suggesting it is unsuitable for bolaamphiphile-like applications .

Tables for Critical Comparisons

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated)
Compound X ~650 Hydroxyphenyl, biphenyl 4.2
Z-Glycinamide () ~250 Benzyl, Z-group 2.8
Compound 388.84 Chlorophenyl, sulfonyl, methoxy 3.5

Table 2: Bioactivity and Pharmacokinetics

Compound Antiepileptic Activity Brain Penetration Synthetic Yield
Compound X Unknown Unknown Not reported
Z-Glycinamide Yes (animal models) High 45–57%
C22 Bolaamphiphile No Low Not reported

Biological Activity

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is a synthetic organic compound with a complex structure, characterized by aromatic rings and peptide bonds. This compound has been studied for its biological activity in various contexts, including its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Molecular Properties

Property Value
Molecular FormulaC34H36N4O4
Molecular Weight564.67 g/mol
StructureContains aromatic rings and peptide bonds
Canonical SMILESC1=CC=C(C=C1)CCN(CC(=O)N)...

The compound's structure allows it to interact with biological systems through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic groups.

The biological activity of this compound is primarily linked to its ability to interact with enzymes and receptors through its peptide-like structure. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes by mimicking natural substrates.
  • Signal Transduction : Its structural features allow it to participate in signal transduction pathways by binding to specific receptors.
  • Gene Expression Regulation : Preliminary studies suggest potential effects on transcription factors due to its interaction with DNA-binding proteins.

1. Pharmacological Potential

  • Anti-inflammatory Activity : The presence of the 4-hydroxyphenyl group suggests antioxidant properties that could reduce oxidative stress and inflammation.
  • Neurological Applications : The biphenyl moiety may enable the compound to cross the blood-brain barrier, making it a candidate for neurological drug development.
  • Anticancer Research : Aromatic groups and peptide bonds are often associated with cytotoxic effects against cancer cells.

2. Biochemical Studies

  • Used as a ligand in enzyme assays due to its ability to mimic natural substrates.
  • Serves as a model compound for studying peptide bond formation and stability.

3. Cell Culture Applications

  • Acts as a buffering agent in maintaining physiological pH levels during cell culture experiments.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory activity of this compound on proteases involved in cancer progression. Results indicated moderate inhibition (IC50 = ~50 µM), suggesting potential as a lead compound for drug development.

Case Study 2: Antioxidant Activity

In vitro tests revealed that the compound scavenged free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Compound Similarity Unique Features
CHIR 4531Similar peptide backboneLacks biphenyl moiety
Other Glycinamide DerivativesShared glycinamide core structureDifferent functional groups

Glycinamide derivatives generally exhibit diverse biological activities, but the specific combination of functional groups in this compound enhances its versatility.

Summary of Biological Activities

Activity Observation Reference
Enzyme InhibitionModerate inhibition of cancer-related proteases
Antioxidant PotentialEffective free radical scavenger
Anti-inflammatoryPotential reduction in oxidative stress markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.